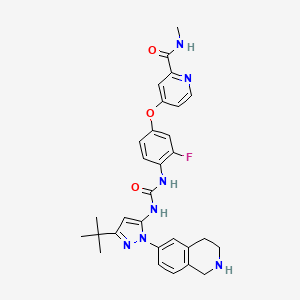

4-(4-(3-(3-(tert-butyl)-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)-1H-pyrazol-5-yl)ureido)-3-fluorophenoxy)-N-methylpicolinamide

Descripción

Propiedades

IUPAC Name |

4-[4-[[5-tert-butyl-2-(1,2,3,4-tetrahydroisoquinolin-6-yl)pyrazol-3-yl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32FN7O3/c1-30(2,3)26-16-27(38(37-26)20-6-5-19-17-33-11-9-18(19)13-20)36-29(40)35-24-8-7-21(14-23(24)31)41-22-10-12-34-25(15-22)28(39)32-4/h5-8,10,12-16,33H,9,11,17H2,1-4H3,(H,32,39)(H2,35,36,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRLOUDIAGOBHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)NC)F)C4=CC5=C(CNCC5)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32FN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 4-(4-(3-(3-(tert-butyl)-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)-1H-pyrazol-5-yl)ureido)-3-fluorophenoxy)-N-methylpicolinamide represents a complex structure with potential biological applications. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a multi-functional structure that includes:

- A tert-butyl group, enhancing lipophilicity.

- A tetrahydroisoquinoline moiety, known for various biological activities.

- A pyrazole ring, which has been associated with anti-inflammatory and anticancer effects.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities including:

- Anticancer Activity : Many pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation.

- Anti-inflammatory Properties : The presence of the pyrazole ring is linked to reduced inflammation in various models.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole-containing compounds. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4 | MCF7 | 39.70 | Induction of apoptosis via caspase activation |

| 5 | A549 | 26.00 | Inhibition of growth through autophagy |

| 6 | NCI-H460 | 0.95 | Inhibition of VEGF-induced proliferation |

The compound's structural features suggest it may similarly impact cancer cell lines by inducing apoptosis or inhibiting key signaling pathways.

The biological activity of the compound may be attributed to several mechanisms:

- Caspase Activation : Similar compounds have shown to activate caspases involved in programmed cell death, indicating a potential pathway for inducing apoptosis in cancer cells .

- Inhibition of Kinases : Pyrazole derivatives are known to inhibit various kinases (e.g., Aurora-A kinase), which play crucial roles in cell cycle regulation and proliferation .

- Autophagy Modulation : Some derivatives induce autophagy without triggering apoptosis, which can be a double-edged sword in cancer therapy .

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives similar to the compound :

- Study on MCF7 Cells : A derivative exhibited an IC50 value of 39.70 µM, demonstrating significant antiproliferative activity against breast cancer cells. The study highlighted the role of caspase activation in mediating this effect .

- Inhibition of Tumor Growth : Another study reported that a related compound inhibited tumor growth in A549 cells with an IC50 value of 26 µM, suggesting effective targeting of lung cancer cell lines through autophagic pathways .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

The compound exhibits promising anticancer activity due to its structural features that can interact with specific biological targets. Research indicates that derivatives of tetrahydroisoquinoline have been studied for their ability to inhibit cancer cell proliferation by modulating apoptotic pathways. The incorporation of the pyrazole and fluorophenoxy moieties enhances the compound's efficacy against various cancer cell lines by targeting Bcl-2 family proteins, which are crucial for regulating apoptosis in cancer cells .

Neuroprotective Effects

Tetrahydroisoquinoline derivatives are known for their neuroprotective properties. The compound may offer neuroprotection by acting on neurotransmitter systems or reducing oxidative stress in neuronal cells. Studies suggest that such compounds can potentially mitigate neurodegenerative diseases by promoting neuronal survival and function .

Pharmacological Applications

Anti-inflammatory Activity

The structure of this compound suggests potential anti-inflammatory effects. Compounds containing similar functional groups have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This makes the compound a candidate for further investigation in treating inflammatory diseases .

Antimicrobial Activity

The presence of the fluorophenoxy group may impart antimicrobial properties to the compound. Research has shown that similar compounds can exhibit activity against various bacterial and fungal strains, suggesting that this compound could be explored as a new antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The following table summarizes key structural components and their associated activities:

| Structural Component | Activity | Reference |

|---|---|---|

| Tetrahydroisoquinoline | Anticancer, Neuroprotective | |

| Pyrazole | Anti-inflammatory | |

| Fluorophenoxy | Antimicrobial | |

| Ureido Group | Enhances solubility and bioavailability |

Case Studies

Several studies have investigated the pharmacological potential of related compounds:

- Study on Anticancer Activity : A study published in Scientific Reports demonstrated that tetrahydroisoquinoline derivatives could induce apoptosis in breast cancer cells through modulation of the Bcl-2 pathway, supporting the potential application of similar compounds like 4-(4-(3-(3-(tert-butyl)-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)-1H-pyrazol-5-yl)ureido)-3-fluorophenoxy)-N-methylpicolinamide .

- Neuroprotection Research : A research article highlighted the neuroprotective effects of tetrahydroisoquinoline derivatives against oxidative stress in neuronal models, suggesting that modifications to these structures could enhance neuroprotective efficacy .

Comparación Con Compuestos Similares

Structural Analogues and Their Properties

The following table highlights structural analogs identified in the literature, emphasizing variations in substituents and their implications:

Functional and Pharmacological Insights

- Role of Fluorine: The target compound’s 3-fluorophenoxy group contrasts with the ethyl-quinolinone in ’s analog and the difluorophenyl-morpholine in ’s patent compound. Fluorine enhances electronegativity and membrane permeability but may reduce solubility compared to morpholine-based substituents .

- Tert-butyl vs.

- Urea vs. Carboxamide Linkers: The urea bridge in the target compound offers two hydrogen-bond donors, whereas carboxamide-based linkers (e.g., in ’s compound) provide only one. This difference could influence binding affinity and selectivity .

- Tetrahydroisoquinoline vs. Piperazine: The tetrahydroisoquinoline moiety in the target compound may confer distinct pharmacokinetic properties (e.g., CNS activity) compared to piperazine-containing analogs, which are more commonly associated with solubility enhancement .

Q & A

Q. What statistical frameworks are recommended for multi-parametric optimization?

- Methodological Answer :

- Multi-objective optimization : Pareto front analysis balances potency, solubility, and metabolic stability.

- Machine learning : Random Forest or Bayesian models integrate physicochemical properties (LogP, PSA) with bioactivity data .

Tables for Key Parameters

| Parameter | Method | Acceptance Criteria | Reference ID |

|---|---|---|---|

| Purity | HPLC (C18, 254 nm) | ≥95% (Area under curve) | |

| Solubility (DMSO) | Nephelometry | ≥10 mM (no precipitation) | |

| Plasma Stability (t1/2) | LC-MS (37°C, pH 7.4) | ≥2 hours | |

| Off-target selectivity | Kinase panel screening | ≤30% inhibition at 1 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.